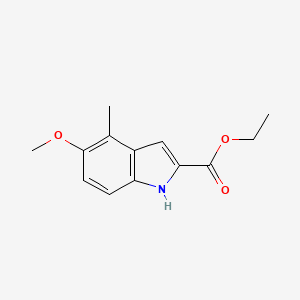

ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This method provides a straightforward route to the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common reagents used in these reactions include p-toluenesulfonic acid, ethanolic HCl, and various oxidizing and reducing agents . Major products formed from these reactions include different substituted indole derivatives, which can have significant biological activities .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.

Industry: Indole derivatives are used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The specific pathways and targets involved depend on the particular derivative and its functional groups.

Comparison with Similar Compounds

Ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate can be compared with other similar indole derivatives, such as:

Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Known for its use in synthesizing 2-phenylthiomethyl-indole derivatives.

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits antiviral activity against influenza A.

4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Potent antiviral agents with activity against Coxsackie B4 virus.

The uniqueness of this compound lies in its specific functional groups, which can impart distinct biological activities and chemical reactivity compared to other indole derivatives.

Biological Activity

Ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by an indole ring system with methoxy and methyl substituents. Its molecular formula is C12H13NO3, and it has a molecular weight of approximately 233.26 g/mol. The presence of the methoxy group enhances the compound's reactivity and biological profile, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Indole derivatives often modulate signaling pathways by binding to various biological targets. For instance, studies have shown that similar compounds can influence pathways involved in apoptosis and cell proliferation, suggesting potential anticancer properties .

Biological Activities

1. Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce cell death through mechanisms such as methuosis, which is characterized by cytoplasmic vacuolization without apoptosis .

2. Antimicrobial Properties

Indole derivatives have been studied for their antimicrobial activities. This compound may possess broad-spectrum antimicrobial properties, making it a candidate for further exploration in treating infections .

3. Anti-inflammatory Effects

Compounds with similar structures have shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines . The methoxy group may enhance this activity by increasing the compound's lipophilicity and stability.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the indole ring significantly influence biological activity. For instance, the introduction of electron-donating groups like methoxy at specific positions enhances the compound's reactivity and potency against biological targets .

| Modification | Effect on Activity |

|---|---|

| Methoxy Group | Increases reactivity and binding affinity |

| Methyl Substitution | Enhances cytotoxicity against cancer cells |

| Ethyl Carboxylate Group | Influences solubility and bioavailability |

Case Studies

Several studies have explored the biological activity of related indole derivatives:

- Cytotoxicity Study : A study evaluated the effects of this compound on glioblastoma cells, revealing significant cytotoxicity at low concentrations (IC50 < 10 µM) compared to standard chemotherapeutics .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of indole derivatives, demonstrating that structural modifications could enhance efficacy against resistant bacterial strains .

- Anti-inflammatory Research : Research indicated that related compounds could inhibit inflammatory pathways in vitro, suggesting potential applications in treating inflammatory diseases .

Properties

CAS No. |

50536-53-3 |

|---|---|

Molecular Formula |

C13H15NO3 |

Molecular Weight |

233.26 g/mol |

IUPAC Name |

ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate |

InChI |

InChI=1S/C13H15NO3/c1-4-17-13(15)11-7-9-8(2)12(16-3)6-5-10(9)14-11/h5-7,14H,4H2,1-3H3 |

InChI Key |

FNTUJWDTEYLZKY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.